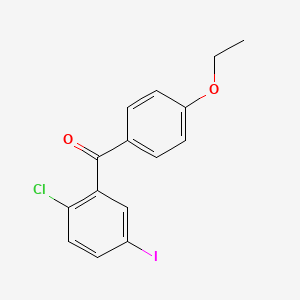

(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone

Cat. No. B2385904

Key on ui cas rn:

1103738-26-6

M. Wt: 386.61

InChI Key: BGRJXWMKCUZBIG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08026347B2

Procedure details

A jacketed 2 L three-necked round bottom flask with mechanical stirrer, rubber septum with temperature probe and pressure-equalized addition funnel with gas bubbler was charged with aluminum chloride (97.68 g, 0.733 mol, 1.04 equiv), dichloromethane (0.65 L, KF=0.003 wt % water) and the suspension was set stirring under nitrogen and was cooled to about 6° C. Then ethoxybenzene (90 mL, 0.712 mol, 1.01 equiv) was added over 7 minutes keeping internal temperature below 9° C. The resulting orange solution was diluted with dichloromethane (75 mL) and was cooled to −7° C. Then a solution of 2-chloro-5-iodobenzoyl chloride (<0.706 mol) in 350 mL dichloromethane was added over 13 minutes keeping the internal temperature below +3° C. The reaction mixture was warmed slightly and held at +5° C. for 2 hours. HPLC analysis suggested the reaction was complete and the reaction was quenched into 450 mL pre-cooled (˜5° C.) 2N aq. HCl with stirring in a jacketed round bottom flask. This quench was done in portions over 10 min with internal temperature remaining below 28° C. The quenched biphasic mixture was stirred at 20° C. for 45 min and the lower organic phase was washed with 1 N aq. HCl (200 mL), twice with saturated aq. sodium bicarbonate (200 mL per wash), and with saturated aq. sodium chloride (200 mL). The washed extract was concentrated on a rotary evaporator to afford crude (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone as an off-white solid (268.93 g, 99.0 area % by HPLC at 220 nm, 1.0 area % regioisomer at 200 nm, 98.5% “as-is” yield).

Identifiers

|

REACTION_CXSMILES

|

[Cl-].[Al+3].[Cl-].[Cl-].[CH2:5]([O:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH3:6].[Cl:14][C:15]1[CH:23]=[CH:22][C:21]([I:24])=[CH:20][C:16]=1[C:17](Cl)=[O:18]>ClCCl>[Cl:14][C:15]1[CH:23]=[CH:22][C:21]([I:24])=[CH:20][C:16]=1[C:17]([C:11]1[CH:12]=[CH:13][C:8]([O:7][CH2:5][CH3:6])=[CH:9][CH:10]=1)=[O:18] |f:0.1.2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

97.68 g

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Al+3].[Cl-].[Cl-]

|

|

Name

|

|

|

Quantity

|

0.65 L

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Step Two

|

Name

|

|

|

Quantity

|

90 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC1=CC=CC=C1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(C(=O)Cl)C=C(C=C1)I

|

|

Name

|

|

|

Quantity

|

350 mL

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Step Four

|

Name

|

|

|

Quantity

|

75 mL

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

6 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the suspension was set stirring under nitrogen

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

temperature below 9° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was cooled to −7° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the internal temperature below +3° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was warmed slightly

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction was quenched into 450 mL

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

pre-cooled (˜5° C.) 2N aq. HCl

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring in a jacketed round bottom flask

|

WAIT

|

Type

|

WAIT

|

|

Details

|

This quench was done in portions over 10 min with internal temperature

|

|

Duration

|

10 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

remaining below 28° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The quenched biphasic mixture was stirred at 20° C. for 45 min

|

|

Duration

|

45 min

|

WASH

|

Type

|

WASH

|

|

Details

|

the lower organic phase was washed with 1 N aq. HCl (200 mL), twice with saturated aq. sodium bicarbonate (200 mL per wash)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The washed extract

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

was concentrated on a rotary evaporator

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=C(C=C(C=C1)I)C(=O)C1=CC=C(C=C1)OCC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |